

derivatives and analogs of 5-Formylsalicylic acid

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An In-depth Technical Guide to Derivatives and Analogs of 5-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylsalicylic acid (5-FSA), a key derivative of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. Its unique molecular architecture, featuring a formyl, a hydroxyl, and a carboxylic acid group on a benzene ring, allows for a multitude of chemical modifications, leading to a diverse range of derivatives and analogs.[1] While research into the specific biological activities of **5-formylsalicylic acid** derivatives is an emerging field, the well-established pharmacological profiles of other salicylic acid analogs provide a strong rationale for their investigation. This technical guide offers a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of **5-formylsalicylic acid** derivatives, drawing on data from closely related compounds to illustrate their therapeutic potential.

The primary derivatives explored in this guide are Schiff bases, hydrazones, and metal complexes, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This document provides detailed experimental protocols for the synthesis of these derivatives and for key biological assays. Quantitative data from various studies have been aggregated into structured tables to facilitate comparison and preliminary structure-activity relationship (SAR) analysis. Furthermore, potential signaling pathways that may be modulated by these compounds are visualized



through detailed diagrams to provide a deeper understanding of their possible molecular interactions.

Chemical Properties of 5-Formylsalicylic Acid

5-Formylsalicylic acid, with the IUPAC name 5-formyl-2-hydroxybenzoic acid, is a monohydroxybenzoic acid where a benzoic acid nucleus is substituted at positions 2 and 5 with a hydroxyl and a formyl group, respectively.[4]

Property	Value
CAS Number	616-76-2
Molecular Formula	C ₈ H ₆ O ₄
Molecular Weight	166.13 g/mol
Appearance	Light beige to brownish-yellow fine crystalline powder
Melting Point	250 °C (decomposes)

Synthesis of 5-Formylsalicylic Acid Derivatives

The aldehyde functional group of **5-formylsalicylic acid** is the primary site for the synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones.[1][3]

Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the formyl group of 5-FSA with the primary amino group of various amines.

Hydrazone Derivatives

Hydrazones are formed by the reaction of 5-FSA with hydrazines or hydrazides. These derivatives have shown significant potential as antimicrobial agents.[5]

Metal Complexes



The carboxylic acid and hydroxyl groups of **5-formylsalicylic acid** and its derivatives can act as ligands to form stable complexes with various metal ions. These metal complexes have been investigated for their potential as anticancer and antimicrobial agents.[6][7]

Quantitative Biological Activity Data

The following tables summarize the biological activities of derivatives of **5-formylsalicylic acid** and its close analogs. It is important to note that specific quantitative data for a wide range of 5-FSA derivatives are limited in the current literature. Therefore, data from derivatives of the isomeric 3-formylsalicylic acid and the parent salicylaldehyde are included to demonstrate the potential of this class of compounds.

Table 1: Anticancer Activity of Salicylic Aldehyde Schiff Base and Hydrazone Derivatives



Derivative Type	Parent Aldehyde	Amine/Hydr azide Component	Cancer Cell Line	IC50 (μM)	Reference
Schiff Base	Salicylaldehy de	2,6- diethylphenyl amine	HeLa	Data not specified in µM	[8]
Schiff Base	Salicylaldehy de	2,6- diethylphenyl amine	MCF-7	Data not specified in µM	[8]
Hydrazone	3- Formylsalicyli c acid	Hydrazide derivative 3h	PC-3	1.32	[9]
Hydrazone	3- Formylsalicyli c acid	Hydrazide derivative 3h	MCF-7	2.99	[9]
Hydrazone	3- Formylsalicyli c acid	Hydrazide derivative 3h	HT-29	1.71	[9]
5-FA	-	-	A431	>1000	[5]
5-FA	-	-	HT29	>1000	[5]
5-FA	-	-	HeLa	>1000	[5]
5-FA-tHBcAg VLP	-	-	A431	3.26	[5]

Note: "5-FA" is presumed to be **5-formylsalicylic acid** as per the context of the study. VLP refers to Virus-Like Particle conjugation.

Table 2: Antimicrobial Activity of Hydrazone Derivatives



Derivative Type	Parent Aldehyde/Keto ne	Bacterial/Fung al Strain	MIC (μg/mL)	Reference
Hydrazone	Isonicotinic acid derivative	S. aureus ATCC 6538	1.95	[10]
Hydrazone	Isonicotinic acid derivative	S. epidermidis ATCC 12228	3.91	[10]
Hydrazone	Isonicotinic acid derivative	B. subtilis ATCC 6633	7.81	[10]
Hydrazone	5-Nitrofuran-2- carboxylic acid derivative	S. epidermidis ATCC 12228	0.48 - 15.62	[10]
Hydrazone	5-Nitrofuran-2- carboxylic acid derivative	S. aureus ATCC 43300	0.48 - 15.62	[10]
Hydrazone	Thiouracil derivative	E. coli	12.5	[5]
Hydrazone	Thiouracil derivative	S. aureus	6.25	[5]
Steroidal Hydrazone	Ketosteroid	B. cereus	0.37 - 3.00	[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of **5-formylsalicylic acid** and for the evaluation of their biological activities.

Protocol 1: General Synthesis of 5-Formylsalicylic Acid Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base ligands from **5-formylsalicylic acid**.[12]



- Dissolution: Dissolve 1 mmol of **5-formylsalicylic acid** in 20 mL of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Amine: In a separate container, dissolve 1 mmol of the desired primary amine in 10 mL of ethanol. Add this solution dropwise to the 5-formylsalicylic acid solution with continuous stirring.
- Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by vacuum filtration.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
- Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of 5-Formylsalicylic Acid Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives.[9]

- Reaction Mixture: In a round-bottom flask, combine 1 mmol of 5-formylsalicylic acid and 1 mmol of the appropriate hydrazide in 30 mL of ethanol.
- Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- Reflux: Reflux the mixture for 3-5 hours.
- Isolation: Upon cooling, the solid product that separates out is collected by filtration.
- Purification: Wash the solid with ethanol and recrystallize from a suitable solvent to yield the pure hydrazone derivative.



Protocol 3: Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][13]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.
- MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. [9]

- Preparation of Inoculum: Grow bacterial strains on nutrient agar plates at 37°C for 24 hours.
 Prepare a standardized bacterial suspension in a suitable broth.
- Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO.
 Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.



- Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension.
 Incubate the plates at 37°C for 24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of **5-formylsalicylic acid** derivatives are largely yet to be elucidated, the known mechanisms of other salicylic acid analogs provide valuable insights into their potential modes of action. Key pathways implicated in the therapeutic effects of salicylic acid derivatives include the NF-kB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-kB Signaling Pathway

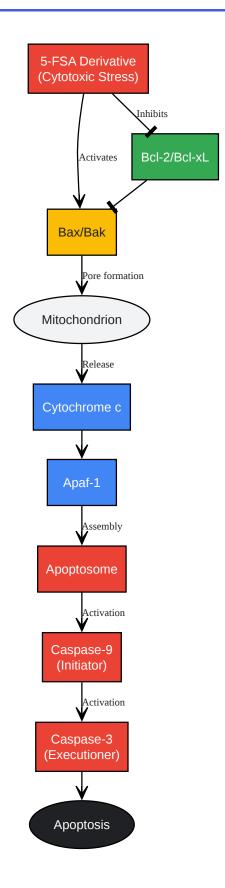
The transcription factor NF-kB plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. Dysregulation of the NF-kB pathway is implicated in various inflammatory diseases and cancers. Salicylic acid and its derivatives have been shown to inhibit NF-kB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[14]

Caption: Potential inhibition of the NF-kB signaling pathway by 5-FSA derivatives.

Induction of the Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, which execute cell death. Schiff bases and their metal complexes have been shown to induce apoptosis in cancer cells.[12]





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Caption: Generalized intrinsic apoptosis pathway potentially induced by 5-FSA derivatives.



Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for **5-formylsalicylic acid** derivatives is yet to be established due to the limited number of studies, general trends observed for other salicylic acid analogs can provide guidance for future drug design.

- Substitution on the Salicylic Acid Ring: The nature and position of substituents on the benzene ring can significantly influence biological activity. For instance, the introduction of a chlorine atom at the 5-position of salicylic acid has been shown to enhance its NF-κB inhibitory activity.[2]
- Modification of the Carboxylic Acid Group: Amidation of the carboxylic acid group of salicylic acid has also been found to increase its ability to suppress NF-kB activity.[2]
- The Imine/Hydrazone Moiety: In Schiff base and hydrazone derivatives, the nature of the substituent attached to the imine or hydrazone nitrogen can dramatically affect the compound's biological profile, including its potency and selectivity.

Conclusion and Future Directions

5-Formylsalicylic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. While current research on its derivatives is in the early stages, the demonstrated anticancer, antimicrobial, and anti-inflammatory activities of analogous salicylic acid derivatives highlight the significant potential of this compound class. The synthetic accessibility of Schiff base, hydrazone, and metal complex derivatives provides a rich chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of **5-formylsalicylic acid** derivatives. The generation of robust quantitative data will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further development. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds in mammalian systems. Such efforts will be instrumental in unlocking the full therapeutic potential of **5-formylsalicylic acid** and its analogs in the treatment of cancer, infectious diseases, and inflammatory disorders.



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